molecular formula C9H9N3O B1415096 (4-[1,2,3]Trazol-1-yl-phenyl)-methanol CAS No. 887590-19-4

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol

Cat. No.: B1415096
CAS No.: 887590-19-4
M. Wt: 175.19 g/mol
InChI Key: SDXWTKKPAQRZGA-UHFFFAOYSA-N
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Description

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, in particular, has a triazole ring attached to a phenyl group, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles by reacting an azide with an alkyne in the presence of a copper catalyst . The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or disrupt the function of specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-[1,2,3]Trazol-1-yl-phenyl)-methanol is unique due to the presence of the methanol group, which can undergo further chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities .

Properties

IUPAC Name

[4-(triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWTKKPAQRZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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